
4-Tert-butyl-1,2,3-selenadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Tert-butyl-1,2,3-selenadiazole is a heterocyclic compound containing selenium, nitrogen, and carbon atoms. This compound is part of the selenadiazole family, which is known for its aromatic character and unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-butyl-1,2,3-selenadiazole typically involves the reaction of tert-butyl hydrazine with selenium dioxide. The reaction is carried out under controlled conditions to ensure the formation of the desired selenadiazole ring. One common method involves grinding tert-butyl hydrazine and selenium dioxide together in a mortar and pestle at room temperature for around 20 minutes .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger quantities of reactants, and employing industrial reactors to ensure consistent and efficient production.
Chemical Reactions Analysis
Types of Reactions
4-Tert-butyl-1,2,3-selenadiazole undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of selenium in the ring structure, which can participate in unique reaction pathways .
Common Reagents and Conditions
Oxidation: Selenium compounds, such as selenium dioxide, are commonly used as oxidizing agents.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the nitrogen and carbon atoms in the selenadiazole ring.
Major Products Formed
The major products formed from these reactions include selenoxides, selenides, and various substituted selenadiazoles. These products can have different chemical and physical properties, making them useful for various applications .
Scientific Research Applications
4-Tert-butyl-1,2,3-selenadiazole has several scientific research applications due to its unique chemical properties:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of new heterocyclic compounds.
Biology: The biological activity of selenadiazoles, including this compound, is of interest in medicinal chemistry.
Medicine: Research is ongoing to explore the therapeutic potential of selenadiazoles in treating various diseases.
Industry: In the industrial sector, selenadiazoles are used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-tert-butyl-1,2,3-selenadiazole involves its ability to participate in various chemical reactions due to the presence of selenium in the ring structure. Selenium can act as both an electrophile and a nucleophile, allowing the compound to undergo oxidation, reduction, and substitution reactions. The molecular targets and pathways involved in these reactions depend on the specific chemical environment and the nature of the reactants .
Comparison with Similar Compounds
Properties
CAS No. |
40482-56-2 |
|---|---|
Molecular Formula |
C6H10N2Se |
Molecular Weight |
189.13 g/mol |
IUPAC Name |
4-tert-butylselenadiazole |
InChI |
InChI=1S/C6H10N2Se/c1-6(2,3)5-4-9-8-7-5/h4H,1-3H3 |
InChI Key |
IMTRZJGRJJIYSO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=C[Se]N=N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


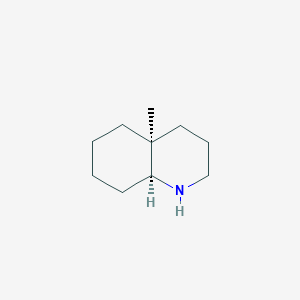
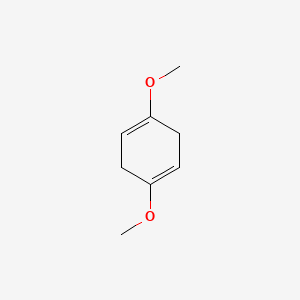
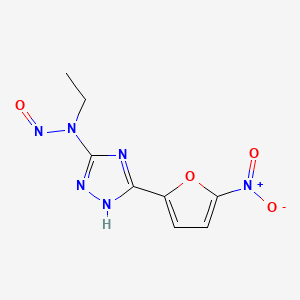


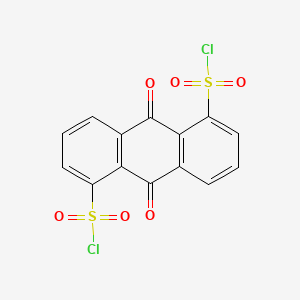
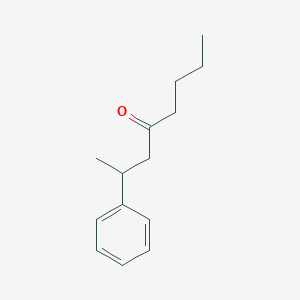
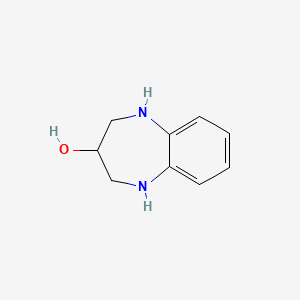
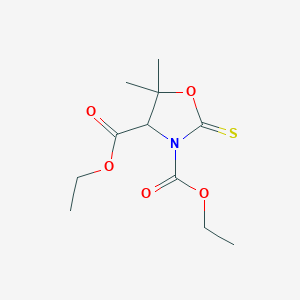

![[2,2-Bis(trifluoromethyl)-1,3-dioxolan-4-yl]methanol;carbamic acid](/img/structure/B14670192.png)
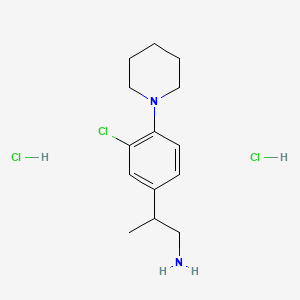

![Magnesium, bicyclo[4.2.0]octa-1,3,5-trien-3-ylbromo-](/img/structure/B14670207.png)
